

A Technical Guide to the Solubility of D-(+)-Maltose Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-(+)-Maltose monohydrate*

Cat. No.: *B134456*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **D-(+)-Maltose monohydrate** in water and other common solvents. The information herein is intended to support research, development, and formulation activities where maltose monohydrate is utilized as an excipient, stabilizer, or a key component in various scientific applications.

Executive Summary

D-(+)-Maltose monohydrate, a disaccharide composed of two α -D-glucose units, is a white crystalline powder widely used in the pharmaceutical and biotechnology industries. Its solubility is a critical physical property influencing its behavior in formulations, dissolution rates, and its utility in various experimental systems. This document details the solubility of **D-(+)-Maltose monohydrate** in aqueous and organic media, provides standardized experimental protocols for solubility determination, and outlines a typical workflow for these procedures.

Solubility Profile of D-(+)-Maltose Monohydrate

D-(+)-Maltose monohydrate is highly soluble in water and exhibits limited solubility in most organic solvents. Its solubility is significantly influenced by temperature and the composition of the solvent system.

Aqueous Solubility

The solubility of **D-(+)-Maltose monohydrate** in water is high, a characteristic attributed to its numerous hydroxyl groups which readily form hydrogen bonds with water molecules. The aqueous solubility is temperature-dependent, increasing as the temperature rises.

Table 1: Quantitative Solubility of **D-(+)-Maltose Monohydrate** in Water

Temperature (°C)	Solubility	Source
10	~63.4 - 66.8 g/100 mL	[1]
20	108 g/100 mL (1080 g/L)	[2]
20	47.02 g/100 mL (470.2 g/L)	[3]
Not Specified	50 mg/mL	[4]
Not Specified	122.5 mg/mL (requires sonication and heating)	[5]

Note: Discrepancies in reported solubilities can arise from differences in experimental methodologies, equilibrium time, and analytical techniques.

Solubility in Organic Solvents and Mixtures

The solubility of **D-(+)-Maltose monohydrate** in non-polar organic solvents is generally poor. Its solubility in polar organic solvents is limited but can be influenced by the presence of water.

Table 2: Solubility of **D-(+)-Maltose Monohydrate** in Other Solvents

Solvent	Solubility	Source
Ethanol	Slightly soluble / Very slightly soluble	
Ethanol	Insoluble	[6]
Ether	Insoluble / Practically insoluble	
Dimethyl Sulfoxide (DMSO)	72 mg/mL (Fresh DMSO recommended)	[6]

In ethanol-water mixtures, the solubility of maltose monohydrate generally decreases as the mass fraction of ethanol increases up to 0.9.[7] However, increasing the temperature can enhance solubility in these mixed solvent systems.[7]

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental methodology for determining the equilibrium solubility of **D-(+)-Maltose monohydrate**. This protocol is based on the widely used shake-flask method.

Materials and Reagents

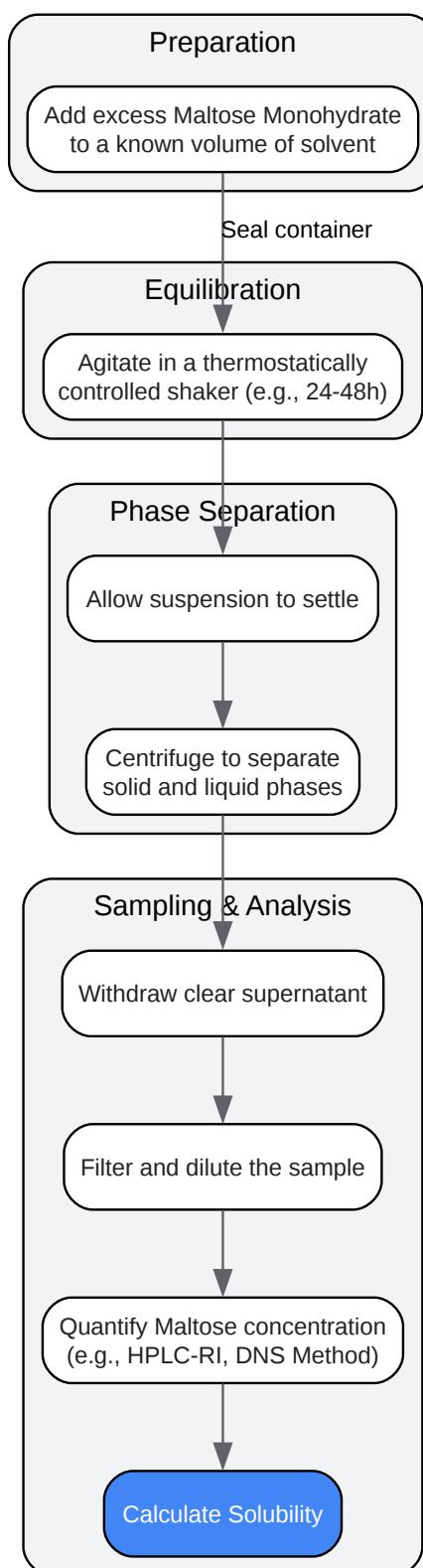
- **D-(+)-Maltose Monohydrate** (high purity)
- Solvent of interest (e.g., deionized water, ethanol)
- Thermostatically controlled shaker or water bath
- Calibrated analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 µm pore size)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-RI, UV-Vis Spectrophotometer with DNS reagent)

Equilibrium Solubility Determination (Shake-Flask Method)

- Preparation: Add an excess amount of **D-(+)-Maltose monohydrate** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48

hours) to ensure equilibrium is reached. The time required for equilibration should be established experimentally.

- Phase Separation: After equilibration, allow the suspension to settle. To separate the solid and liquid phases, centrifuge the samples at a controlled temperature.
- Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot gravimetrically or volumetrically with the solvent.
- Quantification: Analyze the concentration of maltose in the diluted sample using a validated analytical method.


Analytical Methods for Quantification

The accurate determination of maltose concentration is crucial for solubility measurement. Common methods include:

- High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This is a highly specific and accurate method for quantifying carbohydrates. A column suitable for sugar analysis (e.g., an amino or ligand-exchange column) should be used with an isocratic mobile phase, typically an acetonitrile/water mixture.
- DNS (3,5-Dinitrosalicylic Acid) Method: This colorimetric method is suitable for quantifying reducing sugars like maltose. The DNS reagent reacts with the aldehyde group of maltose upon heating, forming 3-amino-5-nitrosalicylic acid, which can be measured spectrophotometrically. A standard curve of known maltose concentrations must be prepared.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of **D-(+)-Maltose monohydrate**.

[Click to download full resolution via product page](#)

Workflow for Solubility Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Maltose - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Maltose monohydrate | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of D-(+)-Maltose Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134456#d-maltose-monohydrate-solubility-in-water-and-other-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com